

5-Bromo-1,3-dichloro-2-iodobenzene IUPAC name

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Compound of Interest

Compound Name: 5-Bromo-1,3-dichloro-2-iodobenzene

Cat. No.: B1365838

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An In-Depth Technical Guide to **5-Bromo-1,3-dichloro-2-iodobenzene**: Structure, Synthesis, and Synthetic Utility

Abstract

This technical guide provides a comprehensive analysis of **5-Bromo-1,3-dichloro-2-iodobenzene** (CAS No: 62720-30-3), a specialized polyhalogenated aromatic compound.^{[1][2]} As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer insights into the compound's strategic value in modern organic synthesis. We will dissect its formal IUPAC nomenclature, explore its physicochemical properties, propose a logical synthetic pathway, and, most critically, detail its application as a versatile building block for creating complex molecular architectures. The key utility of this reagent lies in the differential reactivity of its three distinct halogen atoms (I, Br, Cl), which enables researchers in drug discovery and materials science to perform site-selective functionalization, a cornerstone of advanced chemical synthesis. This guide is intended for professionals who require a deep understanding of not just the molecule itself, but its potential as a strategic tool in their research and development pipelines.

Chemical Identity and Nomenclature

Correctly identifying a chemical reagent is the foundation of reproducible science. The structure and naming of **5-Bromo-1,3-dichloro-2-iodobenzene** follow the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name Justification

The name "**5-Bromo-1,3-dichloro-2-iodobenzene**" is derived according to two primary IUPAC principles:

- Lowest Locant Set: The benzene ring is numbered to assign the lowest possible set of numbers (locants) to the substituents. The locant set {1, 2, 3, 5} is the lowest possible combination when compared term-by-term with other possibilities (e.g., {1, 2, 4, 6} or {1, 3, 4, 5}).^[3]
- Alphabetical Ordering: Substituents are prefixed to the parent name ("benzene") in alphabetical order: Bromo, Chloro, Iodo.

Therefore, the combination of the lowest locant set and alphabetical arrangement of the prefixes validates **5-Bromo-1,3-dichloro-2-iodobenzene** as the preferred IUPAC name.

Chemical Structure

The structural arrangement of the substituents on the benzene ring is depicted below.

Caption: Structure of **5-Bromo-1,3-dichloro-2-iodobenzene**.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

Identifier	Value	Source
CAS Number	62720-30-3	[1] [2]
Molecular Formula	C ₆ H ₂ BrCl ₂ I	[1]
Molecular Weight	396.24 g/mol	[4]
Canonical SMILES	C1=C(C(=C(C(=C1)Cl)Br)Cl)I	N/A
InChI	InChI=1S/C6H2BrCl2I/c7-4-2-5(9)6(10)3(8)1-4/h1-2H	N/A

Physicochemical and Spectroscopic Properties

5-Bromo-1,3-dichloro-2-iodobenzene is offered by suppliers as a specialized reagent for early-stage discovery research.^[1] Consequently, extensive, experimentally determined physicochemical data is not widely published. The table below summarizes key computed properties and known spectral data.

Property	Value	Notes
Molecular Weight	396.24 g/mol	[4]
Exact Mass	395.72360 Da	Computed
Physical State	Expected to be a solid at room temperature	Based on similar polyhalogenated benzenes ^[5]
Solubility	Poorly soluble in water; Soluble in organic solvents (e.g., THF, Dichloromethane, Toluene)	Typical for nonpolar aromatic compounds
GC-MS Data	Available	Spectral data has been recorded and is available in select databases ^[4]
IR Spectra	Available	[4]

Note: Researchers must assume responsibility for confirming the identity and purity of this reagent via their own analytical methods upon receipt, a standard practice for rare or discovery-phase chemicals.^[1]

Proposed Synthesis and Mechanistic Considerations

While a definitive, peer-reviewed synthesis for **5-Bromo-1,3-dichloro-2-iodobenzene** is not readily available in the literature, a robust and logical pathway can be proposed based on well-established organometallic methodologies used for analogous compounds.^[6] The most

plausible approach involves a selective metal-halogen exchange followed by an electrophilic quench with iodine.

Proposed Synthetic Workflow

A viable precursor for this synthesis would be 1,5-Dibromo-2,4-dichlorobenzene. The strategy hinges on the higher reactivity of bromine over chlorine in metal-halogen exchange reactions. One of the two equivalent bromine atoms can be selectively exchanged to form an organometallic intermediate, which is then trapped with an iodine electrophile.

Caption: Proposed synthesis via selective Grignard formation and iodination.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system; each step is designed to favor the desired transformation while minimizing side reactions.

Objective: To synthesize **5-Bromo-1,3-dichloro-2-iodobenzene** from 1,5-Dibromo-2,4-dichlorobenzene.

Materials:

- 1,5-Dibromo-2,4-dichlorobenzene (1.0 eq)
- Isopropylmagnesium chloride ($i\text{-PrMgCl}$), ~1.3 M in THF (1.05 eq)
- Iodine (I_2) (1.1 eq)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous Sodium Thiosulfate ($Na_2S_2O_3$)
- Dichloromethane (DCM)
- Brine

Procedure:

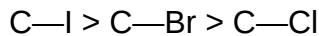
- **Reactor Setup:** A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The system is maintained under a positive pressure of inert gas throughout the reaction.
 - **Causality:** An inert atmosphere is critical to prevent the highly reactive Grignard reagent from being quenched by atmospheric oxygen or moisture.
- **Precursor Dissolution:** Dissolve 1,5-Dibromo-2,4-dichlorobenzene (1.0 eq) in anhydrous THF.
- **Grignard Formation:** Cool the solution to -15 °C using an appropriate cooling bath. Add i-PrMgCl (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -10 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours.
 - **Causality:** The low temperature controls the exothermic metal-halogen exchange. Using a slight excess of the Grignard reagent ensures full conversion of the starting material. The Br-Mg exchange is significantly faster than any potential Cl-Mg exchange, providing the required selectivity.
- **Iodination:** Cool the freshly prepared Grignard solution to 0 °C. Add a solution of iodine (1.1 eq) in anhydrous THF dropwise. After addition, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
 - **Causality:** The organometallic intermediate is a powerful nucleophile that readily attacks the electrophilic iodine, forming the desired C-I bond.
- **Workup and Quenching:** Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to neutralize any unreacted iodine. Dilute with water and transfer the mixture to a separatory funnel.
- **Extraction and Purification:** Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Strategic Applications in Synthetic Chemistry

The primary value of **5-Bromo-1,3-dichloro-2-iodobenzene** is not as a final product, but as a versatile intermediate scaffold. The differing reactivities of the iodine, bromine, and chlorine substituents allow for a sequence of selective chemical modifications.

Hierarchy of Halogen Reactivity

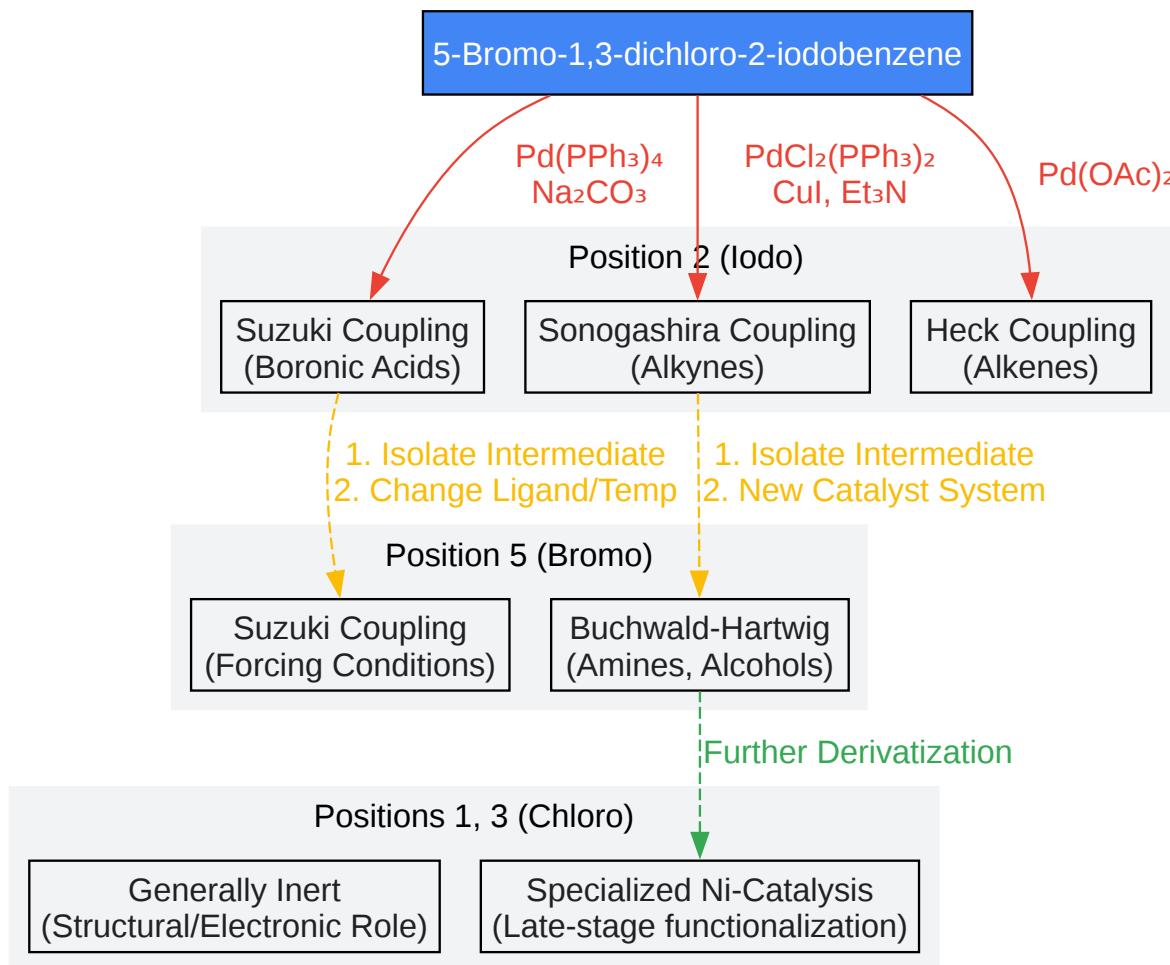
In transition-metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend:



This predictable hierarchy is the cornerstone of its synthetic utility, enabling chemists to functionalize the molecule one position at a time by carefully choosing reaction conditions.

Site-Selective Functionalization Workflows

The molecule can be envisioned as a platform with three distinct "ports" for chemical modification.

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Caption: Selective functionalization pathways based on halogen reactivity.

Application in Drug Development

In pharmaceutical research, building a library of related compounds (analogues) is essential for structure-activity relationship (SAR) studies. This reagent is an ideal starting point.

- Core Scaffold: The dichlorobenzene core can be maintained as a constant structural feature.
- Diversity Points: The iodo and bromo positions serve as two independent points for introducing chemical diversity. For example, a Suzuki-Miyaura coupling can be performed

selectively at the C-I bond to introduce an aryl or heteroaryl group.^[7] The resulting intermediate can then undergo a second, different coupling reaction (e.g., Buchwald-Hartwig amination) at the C-Br bond. This stepwise approach allows for the rapid and efficient synthesis of a matrix of compounds for biological screening.

Reaction Type	Target Halogen	Typical Application
Suzuki-Miyaura Coupling	Iodo > Bromo	C-C bond formation (biaryl synthesis) ^[7]
Sonogashira Coupling	Iodo > Bromo	C-C bond formation (alkyne introduction)
Heck Coupling	Iodo > Bromo	C-C bond formation (alkene introduction)
Buchwald-Hartwig Amination	Bromo > Iodo	C-N bond formation (amine introduction)
Metal-Halogen Exchange	Iodo > Bromo	Formation of organolithium/Grignard reagents

Safety and Handling

As with all halogenated aromatic compounds, **5-Bromo-1,3-dichloro-2-iodobenzene** should be handled with appropriate care.

- General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.
- Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Always consult the supplier-specific Safety Data Sheet (SDS) for the most detailed and up-to-date handling and emergency information.

Conclusion

5-Bromo-1,3-dichloro-2-iodobenzene is more than a mere collection of atoms; it is a highly specialized tool for the discerning synthetic chemist. Its value is rooted in the predictable and hierarchical reactivity of its carbon-halogen bonds. This property enables a rational, stepwise approach to the construction of complex, multi-substituted aromatic molecules that are central to the fields of drug discovery, agrochemicals, and materials science. While its status as a rare research chemical means that published data is sparse, its synthetic potential, as outlined in this guide, is clear and compelling for any research program focused on advanced organic synthesis.

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